

A Technical Guide to the Spectral Analysis of 3,4-Dimethoxythiophenol

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Compound of Interest

Compound Name: 3,4-Dimethoxythiophenol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **3,4-Dimethoxythiophenol** (CAS No. 700-96-9), a compound of interest in various chemical and pharmaceutical research fields. This document presents predicted spectral data based on the compound's structure, alongside detailed experimental protocols for acquiring such data via Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Properties

- Molecular Formula: $C_8H_{10}O_2S$ [1][2]
- Molecular Weight: 170.23 g/mol [1][2]
- Structure:

Predicted Spectral Data

The following tables summarize the predicted spectral data for **3,4-Dimethoxythiophenol**. These values are estimated based on the analysis of functional groups and established principles of spectroscopy.

Table 1: Predicted 1H NMR Spectral Data

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~ 6.9 - 7.2	m	3H	Ar-H
~ 3.85	s	3H	OCH ₃
~ 3.80	s	3H	OCH ₃
~ 3.40	s	1H	S-H

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) (ppm)	Assignment
~ 149.0	Ar-C-O
~ 148.5	Ar-C-O
~ 125.0	Ar-C-S
~ 118.0	Ar-C-H
~ 112.0	Ar-C-H
~ 111.5	Ar-C-H
~ 56.0	OCH ₃
~ 55.8	OCH ₃

Table 3: Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3100 - 3000	Medium	Aromatic C-H Stretch
~ 2950 - 2850	Medium	Aliphatic C-H Stretch (in OCH ₃)
~ 2600 - 2550	Weak	S-H Stretch
~ 1600, 1500	Medium-Strong	Aromatic C=C Bending
~ 1250 - 1000	Strong	C-O Stretch (Aryl Ether)

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
170	100	[M] ⁺ (Molecular Ion)
155	80	[M - CH ₃] ⁺
127	40	[M - CH ₃ - CO] ⁺
99	30	[M - CH ₃ - CO - CO] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for **3,4-Dimethoxythiophenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh approximately 10-20 mg of **3,4-Dimethoxythiophenol**.
 - Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
 - Transfer the solution to a 5 mm NMR tube.
- ¹H NMR Spectroscopy:
 - Instrument: A 400 MHz (or higher) NMR spectrometer.
 - Parameters:
 - Acquire the spectrum at room temperature.
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

- Reference the spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).
- ^{13}C NMR Spectroscopy:
 - Instrument: A 100 MHz (or higher, corresponding to the ^1H frequency) NMR spectrometer.
 - Parameters:
 - Acquire the spectrum at room temperature.
 - Employ proton decoupling to simplify the spectrum.
 - Use a sufficient number of scans, as ^{13}C has a low natural abundance.
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
 - Reference the spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation:
 - For a solid sample, the KBr pellet method is common. Mix a small amount of **3,4-Dimethoxythiophenol** with dry potassium bromide (KBr) and press it into a thin, transparent disk.
 - Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and deposit a thin film on a salt plate (e.g., NaCl or KBr) by evaporating the solvent.
- Data Acquisition:
 - Instrument: A Fourier-Transform Infrared Spectrometer.
 - Parameters:
 - Record the spectrum over the mid-infrared range (typically $4000\text{--}400\text{ cm}^{-1}$).

- Acquire a background spectrum of the empty sample holder (or pure KBr pellet/salt plate) first.
- Collect a sufficient number of scans of the sample to obtain a high-quality spectrum.
- The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

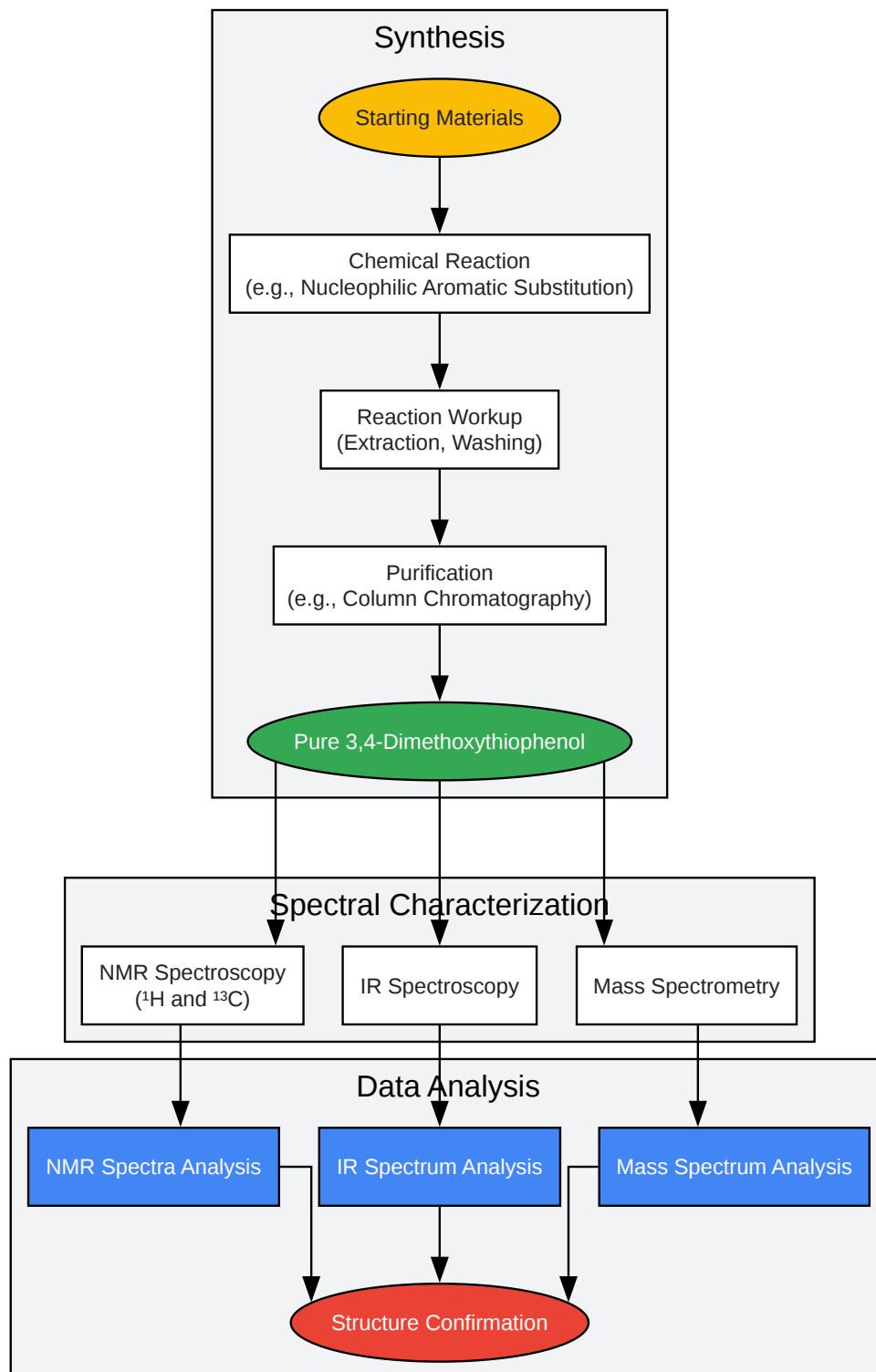
Mass Spectrometry (MS)

- Sample Preparation:
 - Dissolve a small amount of **3,4-Dimethoxythiophenol** in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
 - Further dilute the solution as needed for the specific instrument's sensitivity.
- Data Acquisition (Electron Ionization - EI):
 - Instrument: A mass spectrometer with an electron ionization source, such as a Gas Chromatograph-Mass Spectrometer (GC-MS).
 - Parameters:
 - Introduce the sample into the ion source (via GC for GC-MS).
 - Use a standard electron energy of 70 eV for ionization.
 - Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
 - The resulting mass spectrum will show the molecular ion and various fragment ions.

Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and subsequent spectral characterization of **3,4-Dimethoxythiophenol**.

Workflow for Synthesis and Spectral Characterization of 3,4-Dimethoxythiophenol

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References

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